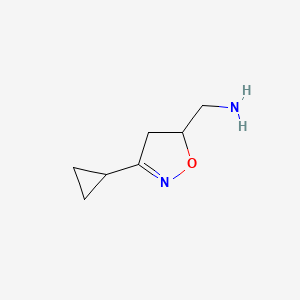

(3-Cyclopropyl-4,5-dihydroisoxazol-5-yl)methanamine

Description

Properties

Molecular Formula |

C7H12N2O |

|---|---|

Molecular Weight |

140.18 g/mol |

IUPAC Name |

(3-cyclopropyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine |

InChI |

InChI=1S/C7H12N2O/c8-4-6-3-7(9-10-6)5-1-2-5/h5-6H,1-4,8H2 |

InChI Key |

DRPLXDIHSDKTFX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=NOC(C2)CN |

Origin of Product |

United States |

Preparation Methods

Cyclization via Hydroxylamine Addition to Ynones or α,β-Unsaturated Carbonyls

A prevalent strategy for constructing the 4,5-dihydroisoxazole ring involves the reaction of hydroxylamine with α,β-unsaturated ketones (ynones) or oximes, leading to intramolecular cyclization to form 5-hydroxy-4,5-dihydroisoxazoles. This can proceed under mild conditions without requiring expensive catalysts such as palladium, making it cost-effective and environmentally friendly.

- The reaction typically occurs in aqueous methanol with sodium bicarbonate as a base.

- Prolonged heating facilitates direct formation of the dihydroisoxazole ring without additional catalysis.

- The 5-hydroxy intermediate can exist in equilibrium with enehydroxylamine tautomers, which may undergo further transformations.

Halogenation and Subsequent Amination for Methanamine Installation

The methanamine group at the 5-position can be introduced by nucleophilic substitution on a halogenated dihydroisoxazole intermediate.

- 3-Halogenated 4,5-dihydroisoxazoles are prepared by halogenation using chlorine gas or other halogenating agents under controlled temperatures (0 °C to reflux).

- The halogenated intermediate is then reacted with ammonia or amine sources to substitute the halogen with the methanamine group.

- Reaction conditions typically involve polar solvents such as isopropyl alcohol or mixtures thereof, with reaction times ranging from 1 to 10 hours and temperatures between 20 °C and 50 °C to optimize yield and minimize by-products.

One-Pot and Cascade Reactions

Some methods employ one-pot sequences combining halogenation and amination steps without intermediate purification, enhancing efficiency.

- Thiourea can be added directly to the halogenated intermediate in the same vessel to form thiocarboxamidine salts, which may be further converted to the target amine.

- These processes are conducted at mild temperatures (room temperature to 50 °C) and allow for high selectivity and yield.

Representative Reaction Conditions and Yields

| Step | Reaction Type | Reagents/Catalysts | Solvent | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Cyclization of oxime with hydroxylamine | Hydroxylamine, NaHCO3 | Aqueous methanol | Reflux | Several hours | Moderate | Direct formation of 5-hydroxy-4,5-dihydroisoxazole |

| 2 | Pd-catalyzed cross-coupling | Pd(PPh3)4, Na2CO3, cyclopropyl boronic ester | 1,4-Dioxane | 110 | 10 min (microwave) | High (up to 83%) | Efficient introduction of cyclopropyl group |

| 3 | Halogenation | Cl2 gas or halogenating agent | Isopropyl alcohol | 0-50 | 1-10 hours | High | Formation of 3-halogenated intermediate |

| 4 | Amination | Ammonia or amine source | Mixed polar solvents | 20-50 | 1-10 hours | High | Substitution to install methanamine group |

Mechanistic Insights and Optimization

- The cyclization to form the dihydroisoxazole ring proceeds via nucleophilic attack of hydroxylamine on activated carbonyl groups, followed by ring closure.

- The palladium-catalyzed coupling benefits from ligand and base selection to maximize turnover and minimize side reactions.

- Halogenation is carefully controlled to avoid over-halogenation and degradation.

- Amination reactions are optimized by solvent choice and stoichiometry to suppress by-products and improve selectivity.

Chemical Reactions Analysis

Types of Reactions

(3-Cyclopropyl-4,5-dihydroisoxazol-5-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

(3-Cyclopropyl-4,5-dihydroisoxazol-5-yl)methanamine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug discovery and development, particularly as a scaffold for designing new pharmaceuticals.

Industry: Utilized in the development of new materials with specific properties, such as polymers and resins

Mechanism of Action

The mechanism of action of (3-Cyclopropyl-4,5-dihydroisoxazol-5-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The isoxazole ring is known to interact with biological macromolecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Cyclopropyl vs. Bromo: The bromo analogue’s higher molecular weight and electronegative substituent enhance reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the cyclopropyl derivative’s non-polar nature favors passive membrane permeability .

- Cyclopropyl vs.

- Isopropyl Substituent : The isopropyl group increases steric bulk, which may enhance target selectivity but reduce solubility due to heightened hydrophobicity .

2.4. Structural and Crystallographic Insights

While crystallographic data for the cyclopropyl derivative is absent in the evidence, tools like SHELXL and SHELXT (–3) enable precise determination of dihydroisoxazole ring conformations. The cyclopropyl group’s sp³ hybridization likely induces torsional strain, affecting crystal packing and melting points compared to planar aryl substituents .

Biological Activity

(3-Cyclopropyl-4,5-dihydroisoxazol-5-yl)methanamine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₃N₃O |

| Molecular Weight | 139.20 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available in current databases |

The compound features a cyclopropyl group attached to a dihydroisoxazole ring, which contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The isoxazole moiety may play a crucial role in modulating various biochemical pathways, potentially affecting:

- Neurotransmitter Receptors : The compound may influence neurotransmitter systems, particularly those involving serotonin and dopamine.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes linked to inflammatory processes.

Therapeutic Applications

Research indicates that this compound has potential therapeutic applications in:

- Neurological Disorders : Its interaction with neurotransmitter systems suggests potential use in treating conditions such as depression and anxiety.

- Antimicrobial Activity : Some studies have indicated that derivatives of this compound exhibit antimicrobial properties against various pathogens.

In Vitro Studies

Recent studies have evaluated the cytotoxicity and antiproliferative effects of related compounds on cancer cell lines. For instance:

- A series of compounds structurally similar to this compound were tested against human cancer cell lines (e.g., K562, HeLa). Results indicated significant inhibition of cell proliferation, suggesting a promising avenue for further research into its anticancer properties .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other compounds featuring similar structures.

This comparison highlights that while many compounds share structural similarities, their biological activities can vary significantly based on minor structural changes.

Q & A

Q. What are the standard synthetic pathways for (3-Cyclopropyl-4,5-dihydroisoxazol-5-yl)methanamine, and how are critical reaction parameters optimized?

The synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition using ethyl diazoacetate and a cyclopropane precursor, followed by isoxazoline ring closure with hydroxylamine. Key parameters include temperature control (<5°C for cyclopropanation) and stoichiometric ratios of reactants to minimize side products. Purification often employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms the cyclopropyl and dihydroisoxazole moieties, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Purity is assessed via High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm). Differential Scanning Calorimetry (DSC) can monitor thermal stability .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Use fume hoods to avoid inhalation, nitrile gloves for skin protection, and safety goggles. Store in amber glass bottles under refrigeration (2–8°C) to prevent degradation. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed via hazardous waste channels .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of this compound across different studies?

Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize assays using validated cell models (e.g., HEK293 for receptor binding) and include positive controls (e.g., known agonists/antagonists). Meta-analyses of dose-response curves and statistical validation (e.g., ANOVA with post-hoc tests) can clarify inconsistencies .

Q. What computational strategies are effective for predicting its interaction with biological targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., GPCRs or kinases) identifies potential binding pockets. Density Functional Theory (DFT) calculations assess electronic properties influencing binding affinity. Validate predictions with Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) .

Q. How can reaction yields be improved while minimizing byproducts in large-scale synthesis?

Employ Design of Experiments (DoE) to optimize parameters like catalyst loading (e.g., palladium for cross-coupling) and solvent polarity. Continuous-flow reactors enhance reproducibility, and in-situ FTIR monitoring detects intermediates. Green chemistry approaches (e.g., aqueous micellar conditions) reduce waste .

Q. What role does stereochemistry play in modulating its biological activity?

The dihydroisoxazole ring’s chair conformation influences spatial orientation of the methanamine group. Enantioselective synthesis (e.g., chiral auxiliaries or catalysts) produces stereoisomers for comparative bioactivity assays. Circular Dichroism (CD) spectroscopy and X-ray crystallography determine absolute configurations .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Accelerated stability studies (ICH Q1A guidelines) at 40°C/75% RH over 4 weeks assess degradation. HPLC tracks decomposition products (e.g., ring-opening derivatives). Buffered solutions (pH 1.2–7.4) simulate gastric/physiological environments. Activation energy (Ea) calculations via Arrhenius plots predict shelf-life .

Q. What strategies identify its primary biological targets in complex systems?

Chemoproteomics (activity-based protein profiling) with clickable probes or photoaffinity labels isolates interacting proteins. CRISPR-Cas9 knockout screens in disease models (e.g., cancer cell lines) highlight pathways affected by the compound .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?

Systematic substitution at the cyclopropyl or methanamine positions evaluates steric/electronic effects. QSAR models (e.g., CoMFA, CoMSIA) correlate physicochemical descriptors (logP, polar surface area) with IC₅₀ values. In vitro ADMET profiling prioritizes candidates with optimal pharmacokinetics .

Methodological Considerations

Q. What validation criteria ensure reproducibility in analytical methods for this compound?

Follow ICH Q2(R1) guidelines: linearity (R² > 0.995), precision (%RSD < 2%), accuracy (spiked recovery 98–102%), and robustness (varied flow rates/column temperatures). Include system suitability tests (e.g., USP plate count) for chromatography .

Q. How can mechanistic toxicity studies be conducted to evaluate its safety profile?

Use in vitro hepatocyte models (e.g., HepG2) with LC-MS/MS to detect reactive metabolites. Genotoxicity assays (Ames test, Comet assay) assess DNA damage. Transcriptomics (RNA-seq) identifies upregulated stress-response genes (e.g., CYP450 isoforms) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.